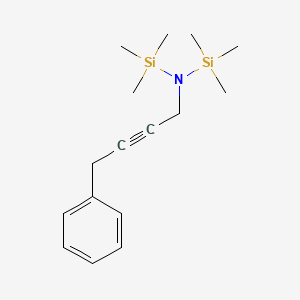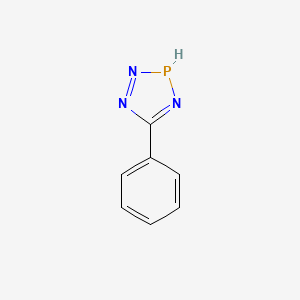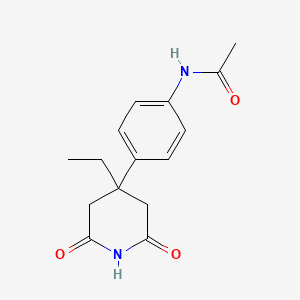![molecular formula C26H37N5O6 B14362039 N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine CAS No. 90710-02-4](/img/no-structure.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine is a synthetic tripeptide composed of three amino acids: leucine, leucine, and histidine The compound is characterized by the presence of a benzyloxycarbonyl group, which serves as a protective group for the amino terminus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine typically involves the stepwise coupling of the amino acids leucine, leucine, and histidine. The benzyloxycarbonyl group is introduced to protect the amino terminus during the synthesis. The general synthetic route includes:
Coupling of L-leucine and L-leucine: The first step involves the coupling of two L-leucine molecules using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Introduction of the benzyloxycarbonyl group: The benzyloxycarbonyl group is introduced to the amino terminus of the dipeptide using benzyloxycarbonyl chloride in the presence of a base.
Coupling with L-histidine: The final step involves the coupling of the protected dipeptide with L-histidine using a coupling reagent like DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyloxycarbonyl chloride, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tripeptide, while reduction may yield reduced derivatives.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in biological processes and as a tool for studying protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Comparación Con Compuestos Similares
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar protective groups but different amino acid composition.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-serine: Another tripeptide with a different amino acid at the third position.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-proline: A tripeptide with proline instead of histidine.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl protective group, which imparts distinct chemical and biological properties.
Propiedades
| 90710-02-4 | |
Fórmula molecular |
C26H37N5O6 |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H37N5O6/c1-16(2)10-20(23(32)30-22(25(34)35)12-19-13-27-15-28-19)29-24(33)21(11-17(3)4)31-26(36)37-14-18-8-6-5-7-9-18/h5-9,13,15-17,20-22H,10-12,14H2,1-4H3,(H,27,28)(H,29,33)(H,30,32)(H,31,36)(H,34,35)/t20-,21-,22-/m0/s1 |
Clave InChI |
SPCPFZGNUSXTKV-FKBYEOEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)


![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)


![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)

